REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]#[N:20]>C(#N)C>[NH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[O:1][CH2:18][C:19]#[N:20])[CH:7]=[CH:8]1 |f:1.2.3|
|
Name
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|
Quantity
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1.66 g
|
Type
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reactant
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Smiles
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OC=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Name
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|
Quantity
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6.88 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
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BrCC#N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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While stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 100 mL roundbottom flask equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature
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Type
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STIRRING
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Details
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stirring
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Type
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WASH
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Details
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The solution was washed with water (2×30 mL) and brine (1×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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The resulting oily brown residue was purified by flash chromatography (95:5 ethyl acetate:hexanes to 85:15 ethyl acetate:hexanes over minutes)
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Reaction Time |
3 h |
Name
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|
Type
|
product
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Smiles
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N1C=CC2=CC=CC(=C12)OCC#N
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Name
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|
Type
|
product
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Smiles
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|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |